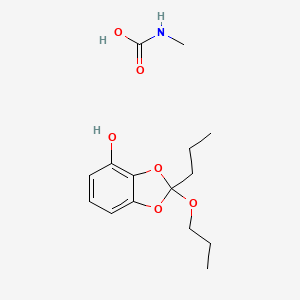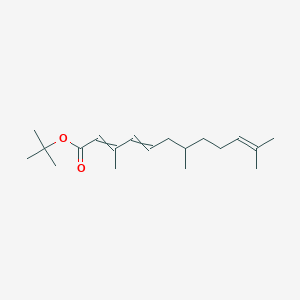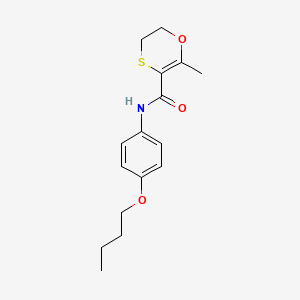
N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a butoxyphenyl group, a methyl group, and an oxathiine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-(4-hydroxyphenyl)acetamide with 1-bromobutane in the presence of sodium hydroxide to form N-(4-butoxyphenyl)acetamide . This intermediate can then undergo further reactions to introduce the oxathiine ring and the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, recrystallization, and filtration are commonly employed to purify the final product . The use of advanced analytical techniques, such as infrared spectroscopy and thin-layer chromatography, helps confirm the identity and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the butoxyphenyl group makes it susceptible to nucleophilic attacks, while the oxathiine ring can participate in oxidation-reduction reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide, bromobutane, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenyl ring, while oxidation reactions can lead to the formation of sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study enzyme interactions and metabolic pathways. In medicine, its potential therapeutic properties are being explored, particularly in the development of new drugs. Additionally, in industry, it can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxathiine ring and the carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide include N-(4-butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine and N-(4-butoxyphenyl)acetamide . These compounds share structural similarities, such as the butoxyphenyl group, but differ in other functional groups and ring structures.
Uniqueness: The presence of the oxathiine ring, in particular, distinguishes it from other similar compounds and contributes to its versatility in various chemical reactions and biological interactions .
Propiedades
Número CAS |
60462-44-4 |
|---|---|
Fórmula molecular |
C16H21NO3S |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-(4-butoxyphenyl)-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C16H21NO3S/c1-3-4-9-20-14-7-5-13(6-8-14)17-16(18)15-12(2)19-10-11-21-15/h5-8H,3-4,9-11H2,1-2H3,(H,17,18) |
Clave InChI |
RKANMLQAVKLZEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)NC(=O)C2=C(OCCS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14604612.png)



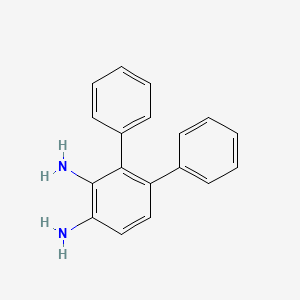

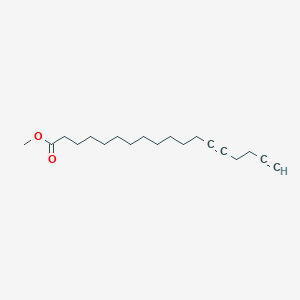

![Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester](/img/structure/B14604663.png)
![2-[2-(2-Chlorophenyl)ethyl]oxirane](/img/structure/B14604665.png)
